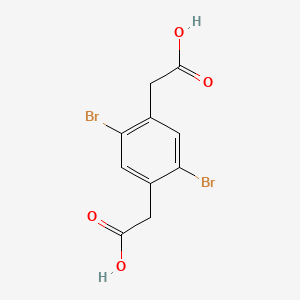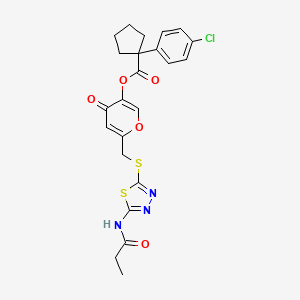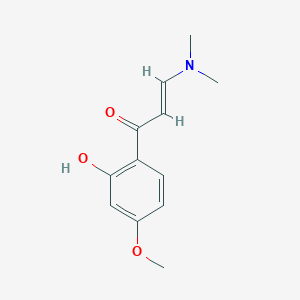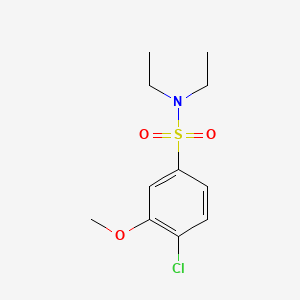
2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is a chemical compound with the molecular formula C10H8Br2O4 . It has an average mass of 351.976 Da and a monoisotopic mass of 349.878906 Da .
Molecular Structure Analysis
The molecular structure of “2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is characterized by the presence of two acetic acid groups attached to a 1,4-phenylene ring, which is further substituted with two bromine atoms .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 514.2±45.0 °C at 760 mmHg, and a flash point of 264.8±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 75 Å2, and it has a molar refractivity of 63.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Electroluminescent Material Production
Compounds similar to “2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” have been used in the production of electroluminescent materials. For instance, a small molecule of the oligophenylene (bisquinoline) design (OBM) has been synthesized by a mechanochemical method, showing excellent optical and electrical properties. This compound has potential use as an electroluminescent material in the form of a nano-film in the manufacture of an organic light-emitting diode (OLED) .
Organic Solar Cells
Organic compounds with π-conjugated systems have been used as semiconductor materials in optoelectronic devices such as organic solar cells (OSC) . These molecules have interesting optical and electronic properties and low cost of processability that allows general access to electronic materials .
Organic Field-Effect Transistors
Organic field-effect transistors (OFETs) have also been constructed using π-conjugated organic compounds . These compounds have well-defined optical and electronic properties, making them suitable for use in OFETs .
Organic Light-Emitting Diodes
Organic light-emitting diodes (OLEDs) have found application in high-definition bright screens, illumination systems, and medicine . Low-weight organic molecules with π-conjugated systems have been useful for OLED construction due to their well-defined optical and electronic properties .
Crystal Structure Analysis
Compounds similar to “2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” have been used in the analysis of crystal structures. For example, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene have been prepared and characterized. Their single-crystal structures confirm that they are similar with the phenylalkoxy chains in extended conformations .
Cross-Coupling Reactions
Compounds with similar structures have been used in cross-coupling reactions. For instance, a Cu(i)-catalyzed cross-coupling of primary amines with 2,2’-dibromo-1,1’-biphenyl has been reported .
Propiedades
IUPAC Name |
2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDINIDTSXWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,5-Dibromo-4-(carboxymethyl)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2863834.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2863837.png)

![Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate](/img/structure/B2863839.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)
![1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2863844.png)
![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)
